Cas no 2243513-38-2 (1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2243513-38-2x500.png)
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid
- 2243513-38-2
- EN300-6492408
-
- インチ: 1S/C22H19N3O4/c26-21(27)20-9-10-23-25(20)14-11-24(12-14)22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,14,19H,11-13H2,(H,26,27)
- InChIKey: YDIYFFRJFCBWTG-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C1)N1C(C(=O)O)=CC=N1)=O
計算された属性
- 精确分子量: 389.13755610g/mol
- 同位素质量: 389.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 616
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 84.7Ų
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492408-0.1g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 0.1g |
$2067.0 | 2025-03-15 | |
Enamine | EN300-6492408-5.0g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 5.0g |
$6817.0 | 2025-03-15 | |
Enamine | EN300-6492408-10.0g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 10.0g |
$10107.0 | 2025-03-15 | |
Enamine | EN300-6492408-0.5g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 0.5g |
$2255.0 | 2025-03-15 | |
Enamine | EN300-6492408-0.05g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 0.05g |
$1973.0 | 2025-03-15 | |
Enamine | EN300-6492408-2.5g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 2.5g |
$4607.0 | 2025-03-15 | |
Enamine | EN300-6492408-0.25g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 0.25g |
$2162.0 | 2025-03-15 | |
Enamine | EN300-6492408-1.0g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid |
2243513-38-2 | 95.0% | 1.0g |
$2350.0 | 2025-03-15 |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acidに関する追加情報
Compound CAS No. 2243513-38-2: 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic Acid
The compound with CAS No. 2243513-38-2, known as 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a pyrazole ring, an azetidine ring, and a fluorenylmethoxycarbonyl (Fmoc) group. The combination of these structural elements makes it a versatile compound with unique properties.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and materials science. The pyrazole ring, a five-membered aromatic heterocycle, is known for its stability and ability to form hydrogen bonds, making it a valuable component in medicinal chemistry. In this compound, the pyrazole ring is further substituted with a carboxylic acid group, enhancing its potential for bioavailability and interaction with biological systems.
The azetidine ring in this molecule adds another layer of complexity. Azetidine, a four-membered nitrogen-containing ring, is less common than other cyclic structures but offers unique steric and electronic properties. The substitution pattern on the azetidine ring in this compound suggests it may play a role in modulating the molecule's pharmacokinetic properties or its ability to interact with specific biological targets.
The presence of the Fmoc group is particularly noteworthy. Fmoc is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to the azetidine ring via a methylene bridge, suggesting that it may serve as a protecting group during synthesis or as part of the molecule's functional design.
Recent research has explored the use of similar compounds in the development of novel therapeutic agents. For instance, studies have shown that pyrazole derivatives can act as inhibitors of certain enzymes or receptors, making them promising candidates for treating various diseases. The combination of the pyrazole ring with the azetidine and Fmoc groups in this compound may enhance its ability to target specific biological pathways or improve its pharmacodynamic properties.
In terms of synthesis, this compound likely involves multi-step organic reactions, including coupling reactions and cyclizations. The use of advanced synthetic techniques, such as microwave-assisted synthesis or catalytic methods, could facilitate its preparation on an industrial scale. The stability of the Fmoc group under reaction conditions would be critical to ensuring high yields and purity during the synthesis process.
The application of this compound extends beyond medicinal chemistry. Its unique structure makes it a potential candidate for use in materials science, particularly in the development of advanced polymers or coatings. The pyrazole ring's aromaticity and electron-withdrawing carboxylic acid group could contribute to desirable electronic properties, while the azetidine ring may influence mechanical strength or thermal stability.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential. Given its complex structure, it may undergo specific transformations under various environmental conditions. Studies on its biodegradation and toxicity could provide insights into its safe handling and disposal.
In conclusion, CAS No. 2243513-38-2 represents a sophisticated organic molecule with diverse potential applications across multiple scientific disciplines. Its unique structure combines functional groups that offer both chemical versatility and biological relevance. As research continues to uncover new applications for such compounds, their role in advancing medicine and materials science will undoubtedly grow.
2243513-38-2 (1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid) Related Products
- 201016-22-0(N-Me-lys(z)-oh)
- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)
- 1082242-08-7(4-amino-1-(4-fluorophenyl)butan-1-ol)
- 2138571-74-9(4-(azetidin-3-yloxy)methyl-2-(methoxymethyl)-1,3-thiazole)
- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)
- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)
- 45172-15-4((S)-Ethyl 2,6-diisocyanatohexanoate)
- 306287-79-6(3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)
- 1805584-99-9(Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate)
- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)




